![molecular formula C16H28N2O6 B2853077 Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate CAS No. 2206610-58-2](/img/structure/B2853077.png)

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

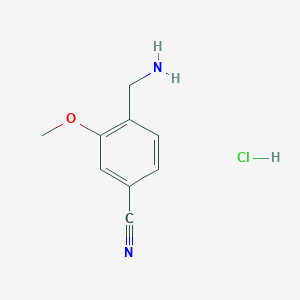

Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is a chemical compound with the CAS Number: 1956355-34-2 . It has a molecular weight of 344.41 .

Molecular Structure Analysis

The Inchi Code for Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate is 1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-10-4-5-14(11-16)6-8-15-9-7-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3; (H,3,4) (H,5,6) .Scientific Research Applications

Biological Activity and Synthesis

The 1,9-diazaspiro[5.5]undecane core, which is structurally related to Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate, has been extensively studied for its biological activities. These compounds have potential applications in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their diverse biological activities. This wide range of potential therapeutic uses underscores the importance of these compounds in scientific research and drug development (Blanco‐Ania, Heus, & Rutjes, 2017).

Microwave-Assisted Synthesis

Innovative synthetic approaches have been developed for diazaspirocycles, including Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate. One notable method is the microwave-assisted solid-phase synthesis, which leverages resin-bound bismesylates for the direct annulation of primary amines. This technique represents a significant advancement in the efficient and scalable synthesis of these compounds, opening new avenues for their application in medicinal chemistry and drug discovery (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Antagonistic Properties

Another significant area of application for these compounds is in the development of antagonists for specific receptors, such as CCR8, which play crucial roles in immune response and inflammation. This has implications for treating chemokine-mediated diseases, particularly respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The specificity and effectiveness of these compounds as CCR8 antagonists highlight their potential as targeted therapies for inflammatory diseases (Dr. Peter Norman, 2007).

Polymer Stabilization

Beyond biomedical applications, diazaspiro compounds, including those related to Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate, find use in materials science, such as polymer stabilization. For instance, certain diazaspiro derivatives exhibit synergistic effects with other antioxidants, enhancing the stability and longevity of polymers. This application is crucial for developing durable materials for various industrial and consumer products (Shin-ichi Yachigo, Sasaki, & Kojima, 1992).

Safety and Hazards

Mechanism of Action

Mode of Action

It’s known that this compound can be used as reagents and intermediates in organic synthesis reactions .

Biochemical Pathways

It’s known that it can be used to synthesize biologically active molecules, such as antitumor agents, antibiotics, etc .

Result of Action

As a potential intermediate in the synthesis of biologically active molecules, its effects would largely depend on the specific molecules it helps to produce .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl2,9-Diazaspiro[5.5]Undecane-9-Carboxylate Oxalate . .

properties

IUPAC Name |

tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2.C2H2O4/c1-13(2,3)18-12(17)16-9-6-14(7-10-16)5-4-8-15-11-14;3-1(4)2(5)6/h15H,4-11H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYABPHROHFZRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCCNC2)CC1.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/no-structure.png)

![4-bromo-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2852999.png)

![3-(2-ethoxyethyl)-8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2853005.png)

![N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2853006.png)

![3-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2853009.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2853012.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2853014.png)